![molecular formula C24H19BrClN3O2S B2503690 5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-85-9](/img/no-structure.png)

5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

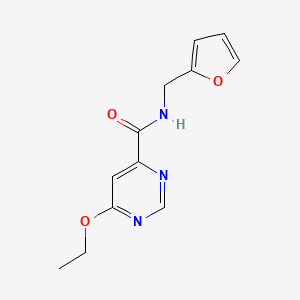

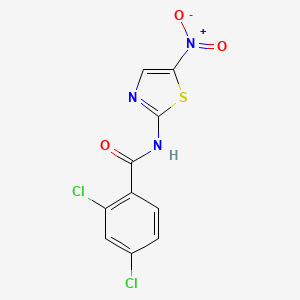

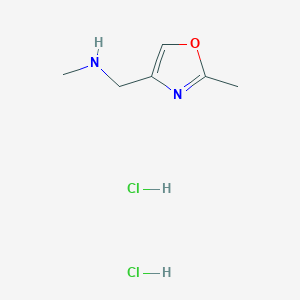

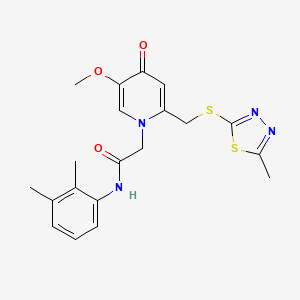

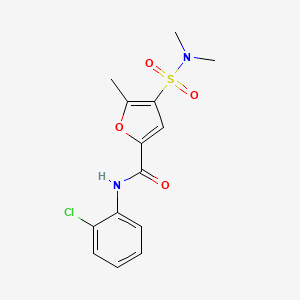

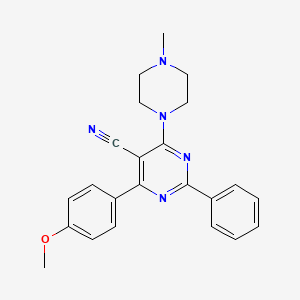

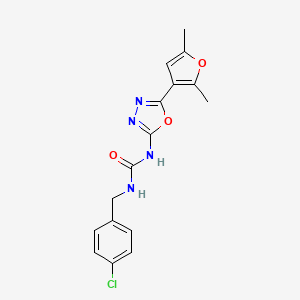

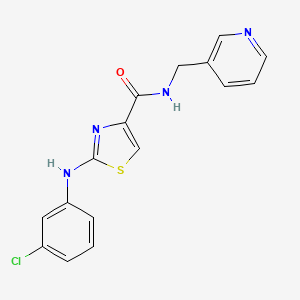

5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C24H19BrClN3O2S and its molecular weight is 528.85. The purity is usually 95%.

BenchChem offers high-quality 5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

- This chemical compound has been a subject of interest in the synthesis of novel heterocyclic compounds. For instance, Klásek et al. (2010) investigated its use in creating new spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, characterizing them using various spectroscopic methods (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Multicomponent Reactions and Catalysis

- Research by Diab et al. (2021) focused on synthesizing a series of compounds linked to different cores using multicomponent reactions. This demonstrates its potential in creating diverse molecular structures (Diab, Salem, Abdelhamid, & Elwahy, 2021).

Nanoporous Catalysts in Heterocyclic Synthesis

- The compound's derivatives have been used in the synthesis of new categories of N-heterocyclic compounds, as detailed by Sepehrmansouri et al. (2020). They utilized novel ethylenediamine-based metal-organic frameworks for this synthesis, highlighting the compound's role in advanced material chemistry (Sepehrmansouri et al., 2020).

Antioxidant Activity Studies

- Ismaili et al. (2008) synthesized derivatives of the compound and evaluated their antioxidant properties. This research opens avenues for its potential use in pharmacological and health-related applications (Ismaili, Nadaradjane, Nicod, Guyon, Xicluna, Robert, & Refouvelet, 2008).

Corrosion Inhibition

- In the field of materials science, Verma et al. (2016) explored the use of derivatives as corrosion inhibitors for mild steel, providing insights into its practical applications in industrial processes (Verma, Olasunkanmi, Obot, Ebenso, & Quraishi, 2016).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione' involves the synthesis of the tetrahydropyrimidoquinoline ring system followed by the introduction of the bromophenyl and chlorobenzylthio substituents.", "Starting Materials": [ "2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid", "2-Chlorobenzyl chloride", "3-Bromoaniline", "Acetic anhydride", "Triethylamine", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "1. Protection of the carboxylic acid group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with acetic anhydride and triethylamine to form the corresponding acetic ester.", "2. Cyclization of the acetic ester with 3-bromoaniline in the presence of sodium bicarbonate to form the tetrahydropyrimidoquinoline ring system.", "3. Reduction of the nitro group of the tetrahydropyrimidoquinoline intermediate with hydrogen gas and palladium on carbon catalyst to form the corresponding amine.", "4. Protection of the amine group with acetic anhydride and triethylamine to form the corresponding acetamide.", "5. Chlorination of the benzyl group of 2-chlorobenzyl chloride with sodium bicarbonate in the presence of water to form the corresponding benzyl chloride.", "6. Reaction of the benzyl chloride with the acetamide intermediate in the presence of sodium hydroxide to form the chlorobenzylthio-substituted tetrahydropyrimidoquinoline intermediate.", "7. Bromination of the phenyl group of the chlorobenzylthio-substituted tetrahydropyrimidoquinoline intermediate with hydrobromic acid and hydrogen peroxide to form the final compound '5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione'." ] } | |

Número CAS |

537043-85-9 |

Nombre del producto |

5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione |

Fórmula molecular |

C24H19BrClN3O2S |

Peso molecular |

528.85 |

Nombre IUPAC |

5-(3-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |

InChI |

InChI=1S/C24H19BrClN3O2S/c25-15-7-3-6-13(11-15)19-20-17(9-4-10-18(20)30)27-22-21(19)23(31)29-24(28-22)32-12-14-5-1-2-8-16(14)26/h1-3,5-8,11,19H,4,9-10,12H2,(H2,27,28,29,31) |

Clave InChI |

VBNDLLUQEBMWJB-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4Cl)C5=CC(=CC=C5)Br)C(=O)C1 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2503610.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503616.png)

![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)

![2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2503623.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B2503625.png)